(Trimethylsilyl)acetic acid

Organic Synthesis α-Silylcarboxylic Acids Dianion Chemistry

Select (Trimethylsilyl)acetic acid (TMSEA) when the TMS group's steric and electronic profile is critical to reaction success. Unlike bulkier TBDMS analogs, TMSEA delivers superior α-CH acidity and dianion accessibility for one-step α-alkylation of carboxylic acid derivatives. For semiconductor photoresist silylation, the acetate leaving group eliminates corrosive HCl byproducts generated by TMS-Cl, extending equipment lifetime. Peterson olefination with TMSEA esters provides Z-stereoselectivity unattainable with Wittig-Horner reagents. The 10⁴-fold faster base hydrolysis versus TBDMS enables orthogonal deprotection strategies in polyfunctional molecule synthesis. Procure TMSEA when your route demands labile TMS protection, non-corrosive vapor-phase silylation, or stereocontrolled olefination.

Molecular Formula C5H12O2Si
Molecular Weight 132.23 g/mol
CAS No. 2345-38-2
Cat. No. B1583790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Trimethylsilyl)acetic acid
CAS2345-38-2
Molecular FormulaC5H12O2Si
Molecular Weight132.23 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CC(=O)O
InChIInChI=1S/C5H12O2Si/c1-8(2,3)4-5(6)7/h4H2,1-3H3,(H,6,7)
InChIKeyJDMMZVAKMAONFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Trimethylsilyl)acetic Acid (CAS 2345-38-2): Technical Profile for Scientific Procurement


(Trimethylsilyl)acetic acid (TMSEA, C₅H₁₂O₂Si, MW 132.23 g/mol) is an organosilicon compound featuring a trimethylsilyl (TMS) group attached to the alpha-position of acetic acid [1]. This compound serves as a versatile α-silyl carbanion precursor and silylating reagent in organic synthesis [2]. Its physical properties include a melting point of 39–42°C, boiling point of 132–178°C (depending on pressure), density of 0.934 g/mL, and refractive index n20/D of 1.416 . The compound is commercially available in purities of 95–99% for research and industrial applications .

Why Generic Substitution Fails for (Trimethylsilyl)acetic Acid in Advanced Synthesis


Silyl reagents and α-silyl carboxylic acid derivatives are not interchangeable commodities. The specific steric and electronic properties of the trimethylsilyl group directly govern reaction outcomes, stereoselectivity, and byproduct profiles. For instance, while tert-butyldimethylsilyl (TBDMS) analogs offer greater hydrolytic stability (approximately 10⁴-fold slower base hydrolysis compared to TMS derivatives [1]), this stability comes at the cost of increased steric bulk that can impede reaction kinetics and alter stereochemical outcomes. Conversely, trimethylsilylacetic acid provides a unique balance of α-CH acidity, dianion accessibility, and stereocontrol in Peterson olefinations that bulkier silyl acetates cannot replicate [2]. The choice of leaving group (acetate vs. chloride) also critically impacts process safety and equipment compatibility in vapor-phase silylation applications [3].

(Trimethylsilyl)acetic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Dianion Formation Enables One-Step α-TMS Carboxylic Acid Synthesis Unavailable with Non-Silyl Analogs

Trimethylsilylacetic acid readily forms the dianion (LiCH₂C(O)OLi with TMS substitution) upon treatment with LDA, providing direct access to α-trimethylsilylcarboxylic acids [1]. This dianion reactivity is not achievable with acetic acid (which forms a monoanion) or with bulkier silyl analogs such as tert-butyldimethylsilylacetic acid, which exhibit reduced α-CH acidity and dianion accessibility due to steric shielding [2]. The dianion reacts with alkyl halides to afford α-trimethylsilylcarboxylic acids in a single step, whereas non-silyl acetic acid would require separate carboxyl protection/deprotection and silylation steps.

Organic Synthesis α-Silylcarboxylic Acids Dianion Chemistry

Acetate Leaving Group Provides Non-Corrosive Vapor-Phase Silylation Superior to Trimethylsilyl Chloride

In vapor-phase photoresist silylation processes, trimethylsilylacetate produces acetic acid as a byproduct, which is nontoxic and only mildly corrosive to semiconductor processing equipment [1]. In contrast, trimethylsilyl chloride (TMS-Cl) generates HCl, a highly corrosive gas that damages metal components and requires expensive exhaust scrubbing systems [2]. The acetate leaving group enables silylation at temperatures up to 135°C without equipment degradation, whereas TMS-Cl silylation typically requires lower temperatures or specialized corrosion-resistant apparatus [1].

Semiconductor Manufacturing Photoresist Processing Vapor-Phase Silylation

Peterson Olefination with Methyl Trimethylsilylacetate Affords Predominant Z-Stereoselectivity Distinct from Wittig-Horner E-Selectivity

Methyl trimethylsilylacetate undergoes Peterson olefination with aldehydes to yield predominantly Z-configured α,β-unsaturated esters . In direct stereochemical comparison, Peterson olefination of steroid 17β-side chain aldehydes using methyl trimethylsilylacetate gave mainly Z-isomers, whereas the Wittig-Horner reaction with trimethyl phosphonoacetate under identical substrate conditions produced E-isomers in a more stereoselective manner [1]. A specific example with ethyl trimethylsilylacetate and a retinoid aldehyde afforded 77% Z-isomer and 15% E-isomer, demonstrating practical Z-selectivity [2].

Stereoselective Synthesis Olefination Peterson Reaction

Hydrolytic Stability: TMS Derivatives Are Approximately 10⁴-Fold More Labile Than TBDMS Analogs, Enabling Orthogonal Protection Strategies

The trimethylsilyl (TMS) group exhibits base-catalyzed hydrolysis rates approximately 10,000-fold faster than the tert-butyldimethylsilyl (TBDMS) group under identical conditions [1]. In acidic media, relative silyl ether stability follows the order: TMS (1) < TES (64) < TBS/TBDMS (20,000) < TIPS (700,000) < TBDPS (5,000,000) [2]. This lability of TMS derivatives, while a limitation for applications requiring robust protection, is an advantage for synthetic sequences requiring mild, selective deprotection conditions that leave bulkier silyl ethers intact, enabling orthogonal protection strategies in complex molecule synthesis [3].

Protecting Group Strategy Silyl Ether Stability Orthogonal Protection

(Trimethylsilyl)acetic Acid: Recommended Procurement Scenarios Based on Quantitative Evidence


Synthesis of α-Trimethylsilylcarboxylic Acids and α,β-Unsaturated Acids via Dianion Intermediate

Procure (trimethylsilyl)acetic acid when synthetic routes require α-alkylation of acetic acid derivatives with concomitant silyl group installation. The dianion reactivity enables one-step access to α-trimethylsilylcarboxylic acids, which are versatile intermediates for further functionalization to α,β-unsaturated acids and γ-butyrolactones [1]. This application is supported by the dianion formation evidence in Section 3, Evidence Item 1.

Vapor-Phase Silylation in Semiconductor Photoresist Processing

Select (trimethylsilyl)acetic acid or its esters (e.g., trimethylsilylacetate) for vapor-phase silylation of photoresists in semiconductor manufacturing where equipment corrosion from HCl-generating reagents (e.g., TMS-Cl) is a concern. The acetate leaving group produces non-corrosive acetic acid, extending equipment lifetime and reducing maintenance costs [2]. This application is supported by the direct head-to-head comparison in Section 3, Evidence Item 2.

Stereoselective Synthesis of Z-Configured α,β-Unsaturated Esters and Retinoids

Procure methyl or ethyl trimethylsilylacetate when Z-stereoselective olefination is required for target molecules where E-isomers are inactive or undesirable. The Peterson olefination with these reagents predominantly yields Z-isomers, complementing the E-selectivity of Wittig-Horner reagents [3]. This is critical for the synthesis of Z-retinoids, certain steroid side chains, and natural products with Z-alkene moieties. This application is supported by the stereoselectivity comparison in Section 3, Evidence Item 3.

Orthogonal Protection Strategies in Complex Molecule Synthesis

Procure (trimethylsilyl)acetic acid as a TMS-group donor when a highly labile silyl protecting group is required for orthogonal protection of polyfunctional molecules (e.g., carbohydrates, polyketides). The 10,000-fold difference in base hydrolysis rate between TMS and TBDMS enables sequential, selective deprotection under mild conditions [4]. This application is supported by the stability comparison in Section 3, Evidence Item 4.

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